molecular formula C6H14ClNO5 B1330742 Aminoinositol (myo-) CAS No. 4933-84-0

Aminoinositol (myo-)

Cat. No. B1330742
CAS RN: 4933-84-0
M. Wt: 215.63 g/mol
InChI Key: ZIXPBLLUBGYJGK-UHFFFAOYSA-N
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Description

Aminoinositols, including myo-inositol, are a class of compounds that play a significant role in medicinal chemistry and biological systems. Myo-inositol, a simple polyol, serves as a building block for a cellular language involved in signal transduction, where it is used to create various second messengers through the addition of phosphate groups and fatty acids . These molecules are integral to the synthesis of complex molecules and are used in hit-to-lead and lead optimization campaigns, as well as in clinical stage drugs .

Synthesis Analysis

The synthesis of aminoinositols and 1,2-diaminoinositols can be achieved through regio- and stereoselective methodologies. One approach utilizes tetra-O-benzylconduritol B epoxide and its aziridine analogue as starting precursors. The process involves azidolysis to yield trans regioadducts, followed by functional group manipulation to obtain the cis adducts. This allows access to all eight possible configurations of the 1,2-diamino and 1,2-amino alcohol moieties . Additionally, amino acids have been shown to catalyze asymmetric oxidations with molecular oxygen or air, providing a pathway for the synthesis of hydroxylated organic compounds .

Molecular Structure Analysis

The molecular structure of aminoinositols is characterized by a chiral central core with amine and carboxyl groups, which can be functionalized to create a diverse range of side chains. This unique three-dimensional structure contributes to their functionality and versatility in medicinal chemistry . The regio- and stereocontrolled synthesis methods ensure that the desired configurations of the aminoinositol molecules are obtained, which is crucial for their biological activity .

Chemical Reactions Analysis

Aminoinositols undergo various chemical reactions that are essential for their biological functions and applications in drug development. The regioselective oxo-amination of alkenes and enol ethers, for example, leads to the formation of α-imido carbonyl compounds, which can be further reduced to amino alcohols . The ability to chemoselectively functionalize the diamine moiety in 1,2-diaminoinositol derivatives is achieved by designing the reaction sequence and choosing appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoinositols are influenced by their polyhydroxylated and amino-functionalized structures. These properties are exploited in the synthesis of complex molecules, including peptidomimetic drugs and other pharmacologically active compounds. The presence of multiple hydroxyl groups allows for the formation of hydrogen bonds, which can affect solubility, stability, and reactivity . The chiral nature of aminoinositols also plays a critical role in their biological activity and their use in asymmetric synthesis .

Scientific Research Applications

1. Metabolic Syndrome Management

Myo-inositol supplementation has shown promising results in managing metabolic syndrome in postmenopausal women. It improves blood pressure, insulin resistance, cholesterol, and triglyceride serum levels, indicating its potential as a treatment option for metabolic syndrome (Giordano et al., 2011).

2. Importance in Poultry Nutrition

In poultry, myo-inositol is vital for metabolic and regulatory processes like lipid signaling and glucose metabolism. While its dietary significance for health in humans and rodents is well-established, its impact on poultry health and performance needs further exploration (Gonzalez-Uarquin et al., 2019).

3. Role in Male Fertility

Myo-inositol is being explored for treating male infertility, particularly for its potential antioxidant and prokinetic roles and its influence on hormonal regulation. It could be especially effective in treating conditions like asthenozoospermia (Condorelli et al., 2017).

4. Enhancement of IVF Outcomes

In vitro fertilization (IVF) programs benefit from myo-inositol supplementation. It reduces insulin resistance, improves ovarian function, oocyte quality, and increases embryo and pregnancy rates. Myo-inositol is often used as prestimulation therapy in infertile patients undergoing IVF cycles (Simi et al., 2017).

5. Sperm Mitochondrial Function Improvement

Research indicates that myo-inositol improves sperm mitochondrial function, suggesting its usefulness in treating male infertility. This compound may particularly benefit patients with oligo-astheno-teratozoospermia (OAT) (Condorelli et al., 2011).

6. Application in Obstetrics and Gynecology

Myo-inositol plays a significant role in metabolic syndrome and polycystic ovary syndrome (PCOS), primarily through its involvement as a second messenger of insulin. Clinical trials have shown its effectiveness in improving the treatment of PCOS and preventing gestational diabetes mellitus (GDM) (Facchinetti et al., 2015).

7. Use in Metabolic Diseases

Myo-inositol, due to its insulin-mimetic properties, is effective in lowering post-prandial blood glucose. It has potential benefits in treating disorders associated with insulin resistance, like PCOS, GDM, or metabolic syndrome, and in preventing or treating diabetic complications (Croze & Soulage, 2013).

8. Polycystic Ovary Syndrome Treatment

Myo-inositol administration in PCOS patients improves hormonal parameters, insulin sensitivity, and restores menstrual cyclicity. It reduces hyperinsulinemia that affects LH secretion, indicating its effectiveness in managing PCOS (Genazzani et al., 2008).

9. Insulin Resistance Disease Treatment

Research is focusing on myo-inositol and D-chiroinositol in treating states of insulin resistance. These isomers have been shown to exert insulin-mimetic action and could be beneficial in diseases like PCOS, gestational diabetes, and metabolic syndrome (Muscogiuri et al., 2016).

10. Reducing Inflammation and Oxidative Stress

Myo-inositol has been shown to reduce inflammation and oxidative stress in human endothelial cells. This is particularly relevant in the context of chronic hyperglycemia, as seen in diabetes, suggesting its protective actions against chronic inflammation induced by endothelial dysfunction (Baldassarre et al., 2021).

11. Emerging Roles in Various Diseases

The roles of myo-inositol and D-chiro-inositol in gynecological and endocrinological diseases are well-established. Continuing research aims to discover new roles and mechanisms, potentially expanding their use in unexplored medical areas (Dinicola et al., 2021).

12. Quantification in Rat Brain Tissue

Myo-inositol's role as a biomarker for diseases involving the central nervous system has been investigated. A quantitative method to study endogenous myo-inositol metabolism in rat brain tissue has been developed, highlighting its importance in monitoring pathological conditions (Kindt et al., 2004).

13. Assisted Reproduction Technology

Myo-inositol has been studied for its impact on oocyte and sperm cell quality in assisted reproduction technologies. It plays a physiological role in oocyte maturation and spermatozoa function, enhancing the outcomes in assisted reproduction cycles (Bevilacqua et al., 2015).

14. Inositol Supplementation Applications

Inositol supplementation has known applications in the treatment of PCOS, improving oocyte quality, and regulating menstrual cycles. It's also being explored for potential uses in preventing gestational diabetes and other endocrine disorders (Swora et al., 2022).

15. Role in Sperm Mitochondrial Membrane Potential

D-Chiro-Inositol, a form of inositol, has been shown to improve sperm mitochondrial membrane potential. This finding suggests its potential benefit for treating asthenozoospermia and enhancing sperm motility (Condorelli et al., 2020).

16. Emerging Role in Treating Human Diseases

Myo-inositol and its derivatives play a significant role in treating diseases ranging from diabetes to cancer. Ongoing research is expanding our understanding of inositol's therapeutic actions in various diseases (Chhetri, 2019).

17. Pharmacodynamics and Pharmacokinetics

The study of inositol's bioavailability, safety, uptake, and metabolism provides insights into its role in cellular processes and chronic diseases. Clinical trials using inositol have shown promising results in managing several diseases (Bizzarri et al., 2016).

18. Safety in Clinical Settings

Myo-inositol's safety in non-clinical and clinical settings has been studied, indicating that it is generally safe with minimal side effects, even at higher doses (Carlomagno & Unfer, 2011).

19. Alleviating Salt Stress in Plants

Myo-inositol has shown effectiveness in alleviating salt stress in plants, enhancing antioxidants and membrane stability. It upregulates stress-responsive genes, contributing to plant growth and reducing oxidative damage under stress (Al-Mushhin et al., 2021).

Safety And Hazards

Myo-inositol is generally considered safe. Only the highest dose of myo-inositol (12 g/day) induced mild gastrointestinal side effects such as nausea, flatus, and diarrhea . No relevant side effects were present among the patients .

Future Directions

The development of in vitro enzymatic biosystems featuring low cost, high volumetric productivity, flexible compatibility, and great robustness could be one of the promising strategies for future myo-inositol industrial biomanufacturing . The role of inositol derivatives in ameliorating the symptoms of different diseases is also being explored .

properties

IUPAC Name

6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPBLLUBGYJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326612
Record name NSC632482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoinositol (myo-)

CAS RN

4933-84-0
Record name NSC275619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC632482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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